(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide
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Overview
Description
(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, an ethoxynaphthalene moiety, and a diethylprop-2-enamide group
Mechanism of Action
Target of Action
Compounds like “(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide” often target proteins or enzymes in the body. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound might interact with its targets by binding to them, which could inhibit or enhance the function of the target. This interaction could lead to changes in cellular processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the functioning of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits a key enzyme, it could lead to a decrease in the production of certain molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxynaphthalene with a suitable cyano-containing precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-3-(2-methoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide
- (E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-dimethylprop-2-enamide
Uniqueness
(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-22(5-2)20(23)16(14-21)13-18-17-10-8-7-9-15(17)11-12-19(18)24-6-3/h7-13H,4-6H2,1-3H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQDZFQCRJBETM-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=C(C=CC2=CC=CC=C21)OCC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=C(C=CC2=CC=CC=C21)OCC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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